
6-Hydroxyisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxyisoquinoline-1-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₀H₆N₂O It is characterized by the presence of a hydroxyl group at the 6th position and a nitrile group at the 1st position on the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene in a multi-component reaction (MCR) sequence . This reaction proceeds via a Knoevenagel condensation followed by cyclization to form the isoquinoline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions: 6-Hydroxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated isoquinoline derivatives.
科学研究应用
6-Hydroxyisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydroxyisoquinoline-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the 8th position.
1,2,3,4-Tetrahydroisoquinoline: Lacks the nitrile group and has a saturated ring.
Uniqueness: 6-Hydroxyisoquinoline-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H6N2O |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
6-hydroxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-10-9-2-1-8(13)5-7(9)3-4-12-10/h1-5,13H |
InChI 键 |
RVVHDIZMAIGVJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C#N)C=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
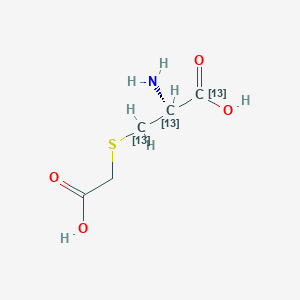
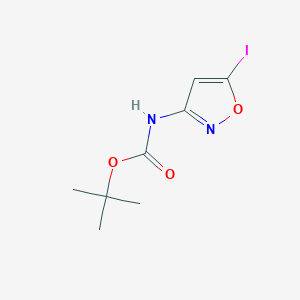
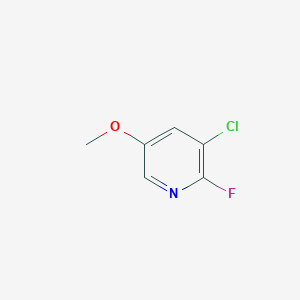
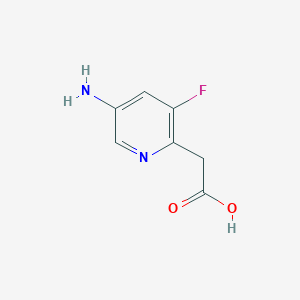
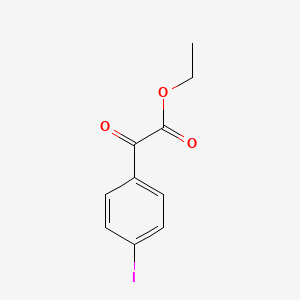
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)

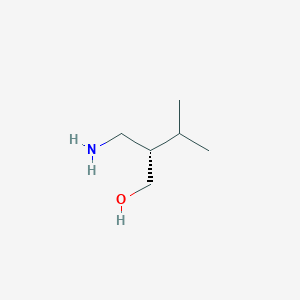

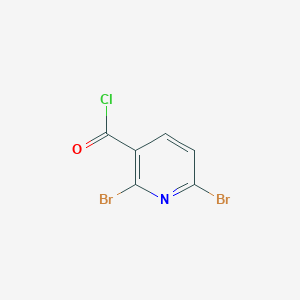

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)

